molecular formula C12H14N4O3 B14923704 5-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14923704
M. Wt: 262.26 g/mol
InChI Key: MBSQHABAOYJQMX-UHFFFAOYSA-N
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Description

5-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

The synthesis of 5-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the condensation of 1-ethyl-1H-pyrazole-3-carbaldehyde with 1,3-dimethylbarbituric acid. This reaction is usually carried out in the presence of a base such as piperidine in ethanol, which acts as a catalyst . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using microwave-assisted synthesis or green chemistry approaches .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

5-[(1-ethylpyrazol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H14N4O3/c1-4-16-6-5-8(13-16)7-9-10(17)14(2)12(19)15(3)11(9)18/h5-7H,4H2,1-3H3

InChI Key

MBSQHABAOYJQMX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C=C2C(=O)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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